molecular formula C11H10O4 B1589756 Methyl 2-(7-hydroxybenzofuran-3-yl)acetate CAS No. 181052-63-1

Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

Cat. No. B1589756
M. Wt: 206.19 g/mol
InChI Key: MOIRPSOAHDOAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(7-hydroxybenzofuran-3-yl)acetate” is a chemical compound with the CAS Number: 181052-63-1 . It has a molecular weight of 206.2 and its IUPAC name is methyl (7-hydroxy-1-benzofuran-3-yl)acetate . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-(7-hydroxybenzofuran-3-yl)acetate” is 1S/C11H10O4/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,6,12H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

It’s important to note that the use of this compound is strictly for scientific research . It should not be used for medical, clinical diagnosis or treatment, food and cosmetics, etc .

It’s important to note that the use of this compound is strictly for scientific research . It should not be used for medical, clinical diagnosis or treatment, food and cosmetics, etc .

It’s important to note that the use of this compound is strictly for scientific research . It should not be used for medical, clinical diagnosis or treatment, food and cosmetics, etc .

Safety And Hazards

“Methyl 2-(7-hydroxybenzofuran-3-yl)acetate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

methyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIRPSOAHDOAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=COC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471334
Record name Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

CAS RN

181052-63-1
Record name Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl (7-methoxybenzofuran-3-yl)acetate (12.37 g) was dissolved in dichloromethane (50 ml) and the solution was cooled to −78° C. To this solution, boron tribromide (1.0 M, 120 ml) was added dropwise for 50 minutes. Thereafter, the temperature was raised to room temperature and the reaction solution was stirred at this temperature for 3 hours. After completion of the reaction, the reaction solution was cooled to −78° C. and methanol (100 ml) was added thereto. After neutralizing the reaction mixture by adding sodium hydrogen carbonate, the resulting solution was filtered. The filtrate was concentrated and poured into water layer (300 ml) and the resultant was extracted twice with ether (150 ml). After combining the organic layers, the resultant was washed with saturated brine and dried over sodium sulfate. After removing the sodium sulfate by filtration, the solvent was removed under reduced pressure and the residue was purified by column chromatography (solvent: hexane/ethyl acetate=2/1) using silica gel to obtain the desired compound (10.53 g, yield: 91%).
Quantity
12.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Reactant of Route 2
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Reactant of Route 3
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Reactant of Route 4
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Reactant of Route 5
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Reactant of Route 6
Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

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